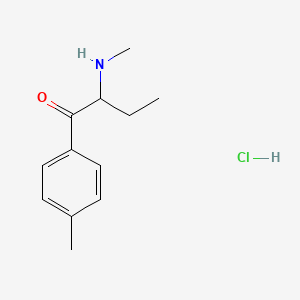

4-Methyl Buphedrone Hydrochloride

Vue d'ensemble

Description

La 4-méthylbuphédrone (chlorhydrate) est un stimulant appartenant à la classe des cathinones. C'est un analogue para-méthyl de la buphédrone, qui est structurellement apparenté à la méthcathinone . Ce composé a été identifié dans des produits vendus comme stimulants et est réglementé comme une substance de l'annexe I aux États-Unis . Ses propriétés biologiques et toxicologiques n'ont pas été largement évaluées .

Méthodes De Préparation

La synthèse de la 4-méthylbuphédrone (chlorhydrate) implique généralement les étapes suivantes :

Matière de départ : La synthèse commence par la 4-méthylpropiophénone.

Introduction de l'amine : Le groupe cétone de la 4-méthylpropiophénone est converti en imine en réagissant avec la méthylamine.

Réduction : L'imine est ensuite réduite en amine correspondante à l'aide d'un agent réducteur tel que le borohydrure de sodium.

Formation du chlorhydrate : Le produit final, la 4-méthylbuphédrone, est converti en son sel de chlorhydrate en réagissant avec l'acide chlorhydrique.

Les méthodes de production industrielle peuvent impliquer des étapes similaires mais sont optimisées pour une synthèse à grande échelle, garantissant un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

La 4-méthylbuphédrone (chlorhydrate) subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent convertir le groupe cétone en alcool.

Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe amine, conduisant à la formation de différents dérivés.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés.

4. Applications de la recherche scientifique

La 4-méthylbuphédrone (chlorhydrate) est principalement utilisée dans la recherche scientifique et les applications médico-légales. Ses applications comprennent :

Chimie : Utilisé comme étalon de référence en chimie analytique pour l'identification et la quantification des cathinones.

Biologie : Etudié pour ses effets sur les systèmes biologiques, en particulier son interaction avec les systèmes de neurotransmetteurs.

Médecine : Investigé pour ses effets thérapeutiques potentiels et ses propriétés toxicologiques.

Industrie : Utilisé dans le développement de nouvelles méthodes analytiques et d'outils médico-légaux.

5. Mécanisme d'action

Le mécanisme d'action de la 4-méthylbuphédrone (chlorhydrate) implique son interaction avec le système nerveux central. Elle agit comme un agent libérant de la noradrénaline-dopamine, augmentant les niveaux de ces neurotransmetteurs dans le cerveau. Cela conduit à des effets stimulants tels qu'une vigilance accrue, une euphorie et une humeur améliorée . Les cibles moléculaires exactes et les voies impliquées sont encore en cours d'investigation.

Applications De Recherche Scientifique

4-Methylbuphedrone (hydrochloride) is primarily used in scientific research and forensic applications. Its applications include:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of cathinones.

Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitter systems.

Medicine: Investigated for its potential therapeutic effects and toxicological properties.

Industry: Utilized in the development of new analytical methods and forensic tools.

Mécanisme D'action

The mechanism of action of 4-Methylbuphedrone (hydrochloride) involves its interaction with the central nervous system. It acts as a norepinephrine-dopamine releasing agent, increasing the levels of these neurotransmitters in the brain. This leads to stimulant effects such as increased alertness, euphoria, and enhanced mood . The exact molecular targets and pathways involved are still under investigation.

Comparaison Avec Des Composés Similaires

La 4-méthylbuphédrone (chlorhydrate) est similaire à d'autres cathinones telles que :

- 4-Méthylcathinone

- 4-Méthylethcathinone

- 4-Méthylméthcathinone

- 4-Méthylpentédrone

- Buphédrone

Comparée à ces composés, la 4-méthylbuphédrone (chlorhydrate) présente une substitution para-méthyle unique sur le cycle phényle, ce qui peut influencer ses propriétés pharmacologiques et sa puissance .

Activité Biologique

4-Methyl Buphedrone Hydrochloride (also known as 4-MeMABP) is a synthetic stimulant belonging to the cathinone class, which has garnered attention due to its psychoactive properties and potential for abuse. This compound is structurally related to other well-known stimulants such as methamphetamine and mephedrone. Understanding its biological activity is crucial for assessing its pharmacological effects, potential therapeutic applications, and risks associated with its use.

- IUPAC Name : 4-Methyl-α-methylamino-butyrophenone

- Molecular Formula : C₁₂H₁₇NO

- Molar Mass : 191.274 g/mol

- CAS Number : 1399686-90-1

These properties position 4-Methyl Buphedrone as a β-ketone derivative, similar to other cathinones, which typically exhibit stimulant effects through interactions with monoamine transporters.

4-Methyl Buphedrone exerts its effects primarily through the modulation of neurotransmitter systems, particularly:

- Dopamine Transporter (DAT) : It inhibits the reuptake of dopamine, leading to increased extracellular levels of this neurotransmitter, which is associated with feelings of euphoria and increased motivation.

- Serotonin Transporter (SERT) : Similar to its action on DAT, it also affects serotonin levels, contributing to mood elevation and potential empathogenic effects.

- Norepinephrine Transporter (NET) : The compound may enhance norepinephrine signaling, which can lead to increased alertness and arousal.

These interactions are typical of many synthetic cathinones, which can lead to a range of physiological and psychological effects.

Pharmacological Effects

The biological activity of 4-Methyl Buphedrone includes:

- Stimulant Effects : Increased energy, alertness, and talkativeness.

- Euphoria : Enhanced mood and feelings of well-being.

- Appetite Suppression : Decreased desire for food intake.

- Cardiovascular Effects : Increased heart rate and blood pressure.

Duration and Routes of Administration

The effects of 4-Methyl Buphedrone vary based on the route of administration:

| Route | Duration of Effects |

|---|---|

| Intravenous (IV) | ~2.5 hours |

| Oral | ~6 hours |

| Insufflation | Variable |

Case Studies

Several case studies have documented the use and effects of 4-Methyl Buphedrone:

- Case Study on Toxicity :

- Comparative Study with Mephedrone :

Metabolism

The metabolic pathways for 4-Methyl Buphedrone are similar to those of other synthetic cathinones. Key metabolic processes include:

- N-Demethylation : This process leads to the formation of metabolites that may retain some biological activity.

- Hydroxylation : The compound can undergo hydroxylation at various positions on the aromatic ring.

These metabolites are often excreted in urine, complicating detection in toxicology screenings.

Safety and Legal Status

As a designer drug, 4-Methyl Buphedrone has been subject to legal restrictions in various jurisdictions. In many countries, it is classified as a controlled substance due to its potential for abuse and health risks associated with its use.

Health Risks

Potential health risks include:

- Cardiovascular complications (e.g., arrhythmias)

- Neurological effects (e.g., seizures)

- Psychological disturbances (e.g., anxiety, paranoia)

Propriétés

IUPAC Name |

2-(methylamino)-1-(4-methylphenyl)butan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-4-11(13-3)12(14)10-7-5-9(2)6-8-10;/h5-8,11,13H,4H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNSOPRIVFKVRDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C1=CC=C(C=C1)C)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858024 | |

| Record name | 2-(Methylamino)-1-(4-methylphenyl)butan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1336911-98-8 | |

| Record name | 2-(Methylamino)-1-(4-methylphenyl)butan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYLBUPHEDRONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y78FRB99G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.